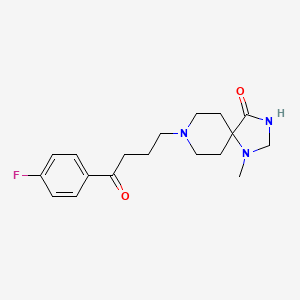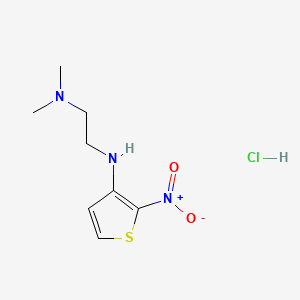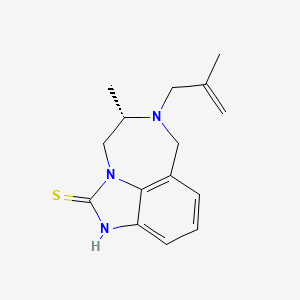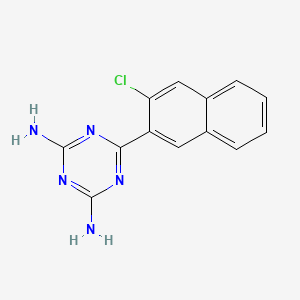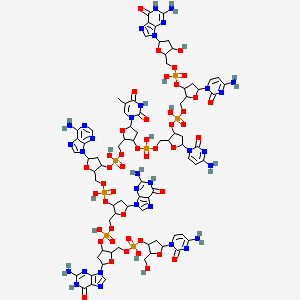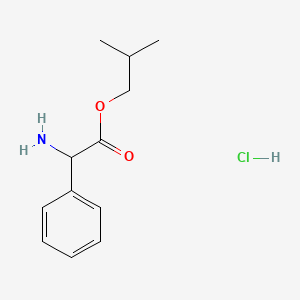
DL-2-Phenylglycine isobutyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-2-Phenylglycine isobutyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is a derivative of 2-phenylglycine, where the amino group is esterified with isobutyl alcohol and the compound is converted to its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Phenylglycine isobutyl ester hydrochloride typically involves the esterification of 2-phenylglycine with isobutyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
DL-2-Phenylglycine isobutyl ester hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylglycine ketone or phenylglycine carboxylic acid.
Reduction: Formation of phenylglycine alcohol.
Substitution: Formation of substituted phenylglycine derivatives.
Scientific Research Applications
DL-2-Phenylglycine isobutyl ester hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of DL-2-Phenylglycine isobutyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active phenylglycine moiety, which can then interact with its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- DL-2-Phenylglycine methyl ester hydrochloride
- DL-2-Phenylglycine ethyl ester hydrochloride
- DL-2-Phenylglycine isopentyl ester hydrochloride
Uniqueness
DL-2-Phenylglycine isobutyl ester hydrochloride is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The isobutyl ester group may provide different steric and electronic properties compared to other esters, leading to distinct interactions with molecular targets and different applications in research and industry.
Properties
CAS No. |
87252-83-3 |
|---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
2-methylpropyl 2-amino-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)8-15-12(14)11(13)10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H |
InChI Key |
HOZUMFPDEJXSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


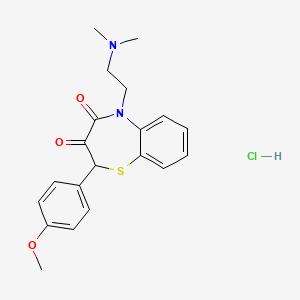
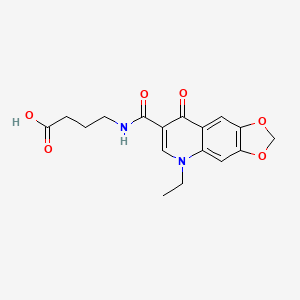
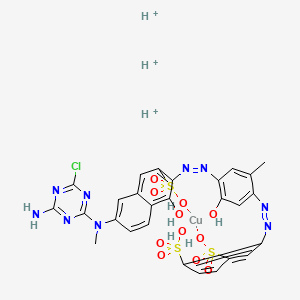

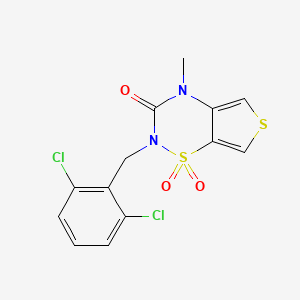
![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)
